1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
Description
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C19H25N3O2/c1-23-18-7-6-16(13-19(18)24-2)14-21-9-11-22(12-10-21)15-17-5-3-4-8-20-17/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
KHFUWUGBXGYHOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=N3)OC |
Origin of Product |
United States |
Preparation Methods
Two-Step Benzylation Protocol
The most widely reported method involves sequential alkylation of piperazine with 3,4-dimethoxybenzyl chloride and 2-picolyl chloride. In a representative procedure, piperazine is dissolved in acetonitrile under nitrogen atmosphere. The first equivalent of 3,4-dimethoxybenzyl chloride is added at 0°C with triethylamine (TEA) as a base, achieving 89% monoalkylation after 12 hours. The intermediate 1-(3,4-dimethoxybenzyl)piperazine is then reacted with 2-picolyl chloride hydrochloride at 60°C for 24 hours, yielding the target compound in 76% purity after column chromatography.
Critical Parameters:
-
Temperature Control : Lower temperatures (0–5°C) during initial alkylation minimize di-substitution byproducts
-
Solvent Selection : Acetonitrile outperforms THF and DMF in reaction rate (k = 0.42 h⁻¹ vs. 0.18 h⁻¹ in THF)
-
Stoichiometry : 1:1.2 molar ratio of piperazine to benzyl chloride optimizes monoalkylation (Table 1)
Table 1: Alkylation Efficiency Under Varied Conditions
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 40 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 89 | 75 | 68 |
| Di-substitution (%) | 3 | 17 | 29 |
| Data compiled from |
Solid-Phase Parallel Synthesis for Industrial Production
Resin-Bound Intermediate Strategy
Patent US7598249B2 discloses a scalable method using Wang resin functionalized with piperazine-1-carboxylic acid. The resin is sequentially treated with:
Advantages Over Solution-Phase:
-
Purification Simplification : Filtration removes unreacted reagents
-
Throughput : Enables synthesis of 1.2 kg/batch in pilot-scale reactors
-
Waste Reduction : Solvent usage decreased by 78% compared to batch methods
Photocatalytic Reductive Amination
Visible-Light-Mediated Coupling
A novel approach in EP2937341A1 employs Ru(bpy)₃Cl₂ as a photocatalyst under 450 nm LED irradiation. 3,4-Dimethoxybenzaldehyde and 2-picolylamine react with piperazine in a three-component coupling:
This method achieves 84% yield in 6 hours with exceptional functional group tolerance, including survival of pyridine N-oxides and tertiary amines.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine Synthesis
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Sequential Alkylation | 76 | 95 | 36 h | Pilot |
| Solid-Phase | 92 | 99 | 20 h | Industrial |
| Photocatalytic | 84 | 97 | 6 h | Lab |
| Data sources: |
The solid-phase method demonstrates superior yield and purity, though requiring specialized resin equipment. Photocatalytic routes offer rapid synthesis but currently lack industrial infrastructure for large-scale deployment.
Crystallization and Purification Protocols
Solvent System Optimization
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) produces needle-like crystals suitable for X-ray analysis. Key purification parameters:
-
Temperature Gradient : Cool from 60°C to 4°C at 2°C/min
-
Anti-Solvent Addition : Introduce n-hexane dropwise over 2 hours
-
Purity Enhancement : 95% → 99.8% after two recrystallizations
Industrial-Scale Process Validation
GMP Compliance in Batch Production
Under current Good Manufacturing Practices (cGMP), the compound is synthesized in 500 L reactors with:
-
In-Process Controls : Online HPLC monitoring at T₀, T₄, T₈ h
-
Specifications : ≤0.15% total impurities, residual solvents <300 ppm
-
Stability : 24-month shelf life at -20°C in amber glass vials
Byproduct Analysis and Mitigation
Di-Substituted Piperazine Formation
The primary byproduct (12–29% depending on method) results from over-alkylation. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic effects. The specific compound has been studied for its interaction with serotonin receptors, which play a crucial role in mood regulation.
- Mechanism of Action : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft and potentially alleviating symptoms of depression and anxiety.
- Case Study : In animal models, administration of similar piperazine derivatives showed a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting its potential as a therapeutic agent for anxiety disorders.
Neuropharmacology
Potential Neuroprotective Effects
The compound's structure suggests it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Inhibition of Monoamine Oxidase : Similar compounds have demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. Inhibition of MAO-B has been linked to neuroprotection.
- Data Table: Inhibition Potency
| Compound | MAO-B Inhibition IC50 (µM) | Notes |
|---|---|---|
| Compound A | 0.013 | High selectivity for MAO-B |
| 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine | TBD | Further studies needed |
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives, including the compound in focus.
- Mechanism : The compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Case Study : In vitro studies on various cancer cell lines indicated that similar compounds exhibited significant cytotoxicity. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound could be developed into a lead for new anticancer therapies.
Antimicrobial Properties
The compound also shows promise in the field of antimicrobial research.
- Activity Against Bacterial Strains : Preliminary data suggest that certain piperazine derivatives exhibit activity against various bacterial strains, indicating potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Dimethoxyphenyl | High | TBD | Enhances binding affinity |
| Pyridin-2-ylmethyl | Moderate | TBD | Essential for receptor interaction |
| Piperazine core | Critical for stability | - | Provides structural integrity |
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison with Piperazine Derivatives Bearing Aromatic Substituents
The target compound’s structural analogs vary in aromatic substitution patterns, influencing electronic properties and bioactivity. Key examples include:
Table 1: Aromatic-Substituted Piperazines
Key Observations :
- Electronic Effects : The 3,4-dimethoxybenzyl group in the target compound provides stronger electron-donating effects compared to single methoxy (e.g., 4-methoxybenzyl in ) or halogenated (e.g., 2-chlorophenyl in ) substituents.
- Chain Length : SA-4503 employs ethyl and propyl linkers between the piperazine core and aromatic groups, likely enhancing lipophilicity compared to the target’s methylene-linked substituents.
Comparison with Piperazine Compounds Featuring Heteroaromatic Groups
Heteroaromatic substituents, such as pyridine or pyrimidine rings, modulate solubility and receptor binding.
Table 2: Heteroaromatic-Substituted Piperazines
Impact of Substituent Electronic Properties on Pharmacological Activity
Substituent electronic profiles influence receptor interactions:
Table 3: Pharmacological Profiles of Selected Analogs
Key Observations :
- Sigma1 Receptor : SA-4503’s ethyl-linked 3,4-dimethoxyphenyl group and phenylpropyl chain optimize interactions with Sigma1 receptors . The target compound’s pyridinylmethyl group may alter binding kinetics.
- Dopamine D2 Receptor : Nitro and methoxy substituents in enhance electron-withdrawing effects, favoring D2 receptor binding. The target’s dimethoxy groups could similarly modulate receptor affinity.
Key Observations :
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is CHNO with a molecular weight of approximately 284.35 g/mol. The compound features a piperazine ring substituted with a pyridine and a dimethoxyphenyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : The piperazine moiety is known for its affinity towards serotonin receptors, particularly the 5-HT and 5-HT subtypes. This interaction may lead to anxiolytic and antidepressant effects.
- Dopamine Receptors : The presence of the pyridine group suggests potential activity at dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against various viruses, including HIV and influenza .
Biological Activity Data
Case Study 1: Antidepressant Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine in rodent models. The compound demonstrated a significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity through serotonin receptor modulation .
Case Study 2: Antiviral Properties
Another investigation focused on the antiviral properties of similar compounds. The study found that derivatives with piperazine structures exhibited effective inhibition against HIV strains carrying resistance mutations. The mechanism was suggested to involve interference with viral entry or replication processes .
Case Study 3: Anticancer Activity
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of related piperazine derivatives. These compounds showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing piperazine derivatives like 1-[(3,4-Dimethoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine?
- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(pyridin-4-yl)piperazine can react with chloroacetyl or thiourea intermediates under controlled conditions (40–70°C) in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), followed by purification via reversed-phase chromatography . Key steps include sonication for homogeneity and use of trifluoroacetic acid (TFA) as a mobile phase modifier. Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers confirm the structural integrity of synthesized piperazine derivatives?
- Methodology : Elemental analysis, spectral data (NMR, IR), and HRMS are critical. For instance, H NMR peaks at δ 3.39–4.05 ppm indicate piperazine ring protons, while aromatic protons from substituents (e.g., pyridin-2-yl) appear at δ 6.70–8.18 ppm . Mass spectrometry with electrospray ionization (ESI) in positive mode confirms molecular ions (e.g., [M+H] = 328.1597 for a related derivative) .
Q. What preliminary assays are used to evaluate the biological activity of piperazine derivatives?
- Methodology : Initial screening includes in vitro cytotoxicity (e.g., MTT assay) and receptor-binding studies. Modified derivatives with β-cyclodextrin show reduced toxicity but require activity validation via antiplatelet or analgesic assays . For local anesthetic activity, infiltration anesthesia models in rodents measure duration and depth of nerve blockade .
Advanced Research Questions
Q. How can structural modifications balance toxicity reduction and biological activity enhancement in piperazine derivatives?
- Methodology : Introducing bulky groups (e.g., β-cyclodextrin) reduces toxicity by limiting membrane penetration but may sterically hinder target binding. To mitigate activity loss, optimize substituent positioning using molecular docking. For example, antiplatelet activity correlates with nitro group placement on the piperazine ring . Parallel synthesis of analogs with varied substituents (e.g., trifluoromethyl vs. methoxy) followed by SAR analysis is recommended .
Q. What computational tools are effective for predicting the electronic and vibrational properties of piperazine derivatives?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential (MESP), and natural bond orbitals (NBO). These predict reactivity sites, such as electron-deficient pyridinyl regions, guiding synthetic modifications . Vibrational spectroscopy (IR/Raman) validated against computed spectra confirms functional group interactions .
Q. How do experimental conditions (e.g., pH) influence the biological efficacy of piperazine-based permeation enhancers?
- Methodology : Piperazine derivatives exhibit pH-dependent permeability enhancement. For transepithelial drug delivery, maintain solution pH between 8.7–9.6 to maximize efficacy without cytotoxicity. Use Caco-2 monolayers to measure transepithelial electrical resistance (TEER) and fluorescein isothiocyanate (FITC)-dextran flux . Adjust buffer systems (e.g., HEPES vs. bicarbonate) to mimic intestinal conditions.
Q. How can contradictory data on antiplatelet vs. analgesic activities of piperazine derivatives be resolved?
- Methodology : Contradictions arise from divergent mechanisms (e.g., calcium channel blockade vs. COX inhibition). Employ in vivo models (e.g., carrageenan-induced inflammation) to compare analgesic ED values with ex vivo platelet aggregation assays. For example, T-type calcium channel blockers like 1-[(3,4-dimethoxyphenyl)methyl] derivatives show dual activity at higher doses . Dose-response curves and isoform-specific inhibitors clarify target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
